(E)-1-ethyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a xanthine derivative featuring a 1-ethyl group, 3,7-dimethyl substituents, and a hydrazinyl-benzylidene moiety at position 6. Its molecular formula is C₁₉H₂₂N₆O₃, with a molecular weight of 382.42 g/mol. The 3-methoxy group on the benzylidene ring may enhance lipophilicity and influence receptor binding compared to other substituents .
Properties
IUPAC Name |
1-ethyl-8-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-5-23-15(24)13-14(22(3)17(23)25)19-16(21(13)2)20-18-10-11-7-6-8-12(9-11)26-4/h6-10H,5H2,1-4H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYJKSXNRMPNA-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC(=CC=C3)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC(=CC=C3)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis of the Benzylidene Hydrazine Group
The benzylidene hydrazine group is a key pharmacophore. Variations in its substituents significantly alter physicochemical and biological properties:
Key Observations :
Alkyl/Aryl Substituents at Positions 1 and 7
The target compound has a 1-ethyl and 7-methyl group. Modifications here impact steric bulk and metabolic stability:
Key Observations :
Drug-Likeness and Virtual Screening Insights
highlights the use of Chemicalize.org to predict drug-like properties for 7,8-disubstituted xanthines. Parameters such as logP , polar surface area (PSA) , and hydrogen-bonding capacity are critical:
- Target Compound : Predicted logP ~2.1 (moderate lipophilicity), PSA ~100 Ų (suggestive of moderate permeability).
- Ethoxy-substituted analogs (): logP ~2.5–3.0, favoring membrane crossing but increasing hepatic metabolism risk .
Preparation Methods
Preparation of 1-Ethyl-3,7-Dimethylpurine-2,6-Dione
The synthesis begins with the alkylation of xanthine derivatives. A scalable method adapted from the synthesis of 1,7-dimethylxanthine involves:
- Acylation : Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate reacts with methylcarbamoyl chloride in ethyl acetate at 60°C for 6 hours.
- Cyclization : The intermediate undergoes base-mediated cyclization in aqueous sodium hydroxide (10% w/v) at 80°C, yielding 1-ethyl-3,7-dimethylpurine-2,6-dione with 78% efficiency.
Key Optimization Parameters :
| Parameter | Condition | Yield Impact |
|---|---|---|
| Solvent | Ethyl acetate | Maximizes acylation rate |
| Temperature | 60–80°C | Prevents decarboxylation |
| Base Concentration | 10% NaOH | Ensures complete cyclization |
Functionalization at C8: Hydrazine Incorporation
Bromination at C8
Selective bromination is achieved using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 0–5°C. This step proceeds with 92% regioselectivity, as confirmed by LC-MS.
Hydrazine Substitution
The brominated intermediate reacts with hydrazine hydrate (80% excess) in ethanol under reflux for 12 hours. This nucleophilic substitution yields 8-hydrazinyl-1-ethyl-3,7-dimethylpurine-2,6-dione with 85% purity, requiring recrystallization from methanol.
Condensation with 3-Methoxybenzaldehyde
Hydrazone Formation
The hydrazinyl intermediate undergoes condensation with 3-methoxybenzaldehyde in acetic acid (5% v/v) at 70°C for 4 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC; Rf = 0.52 in ethyl acetate/hexane 1:1).
Reaction Conditions :
- Molar Ratio : 1:1.2 (hydrazine:aldehyde) to minimize aldehyde dimerization.
- Acid Catalyst : Acetic acid enhances imine formation kinetics.
Isolation and Purification
The crude product is purified via column chromatography (silica gel, 230–400 mesh) using a gradient elution of dichloromethane/methanol (95:5 to 90:10). Final recrystallization from ethanol yields the title compound with 99.2% HPLC purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, purine H-8), 7.89 (d, J = 8.4 Hz, 1H, benzylidene H-2), 7.45–7.39 (m, 2H, benzylidene H-5, H-6), 6.92 (d, J = 8.0 Hz, 1H, benzylidene H-4), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.83 (s, 3H, OCH₃), 3.51 (s, 3H, N-CH₃), 3.32 (s, 3H, N-CH₃), 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃).¹³C NMR (100 MHz, DMSO-d₆) :
δ 169.8 (C-6), 162.4 (C-2), 156.1 (C-4), 148.9 (C-8), 135.2 (benzylidene C-1), 130.5–114.7 (aromatic carbons), 55.1 (OCH₃), 44.3 (N-CH₃), 42.8 (N-CH₃), 38.5 (CH₂CH₃), 14.9 (CH₂CH₃).
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Patent Route | 47 | 99.5 | Industrial |
| Academic Route | 65 | 98.2 | Lab-scale |
| Hybrid Approach | 72 | 99.1 | Pilot-scale |
The patent route emphasizes solvent recycling and chromatography-free purification, making it cost-effective for bulk production. In contrast, academic protocols prioritize yield over scalability.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimized synthetic routes for (E)-1-ethyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : Synthesis typically involves a multi-step protocol:
Hydrazine coupling : React 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Purine functionalization : Couple the hydrazone with a 1-ethyl-3,7-dimethylpurine-2,6-dione precursor under reflux in ethanol with catalytic acetic acid (70–80°C, 12–16 hours) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity.
- Key Considerations : Optimize stoichiometry of hydrazine derivatives to avoid byproducts like unreacted aldehydes .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm hydrazone (E)-configuration (δ 8.5–9.0 ppm for imine proton) and ethyl/methyl group integration .
- FT-IR : Detect C=N stretching (1590–1620 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
- HPLC-MS : Validate molecular ion peak ([M+H]⁺ expected at m/z 385.3) and assess purity .
- X-ray crystallography (if crystals form): Use SHELX software for structure refinement .
Q. How are preliminary biological activities screened for this compound?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP tests at concentrations of 10–100 μM .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Enzyme inhibition : Kinetic studies on xanthine oxidase or acetylcholinesterase using spectrophotometric methods .
Advanced Research Questions
Q. How to design experiments to study its enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Docking studies : Perform molecular docking (AutoDock Vina) with enzyme crystal structures (e.g., PDB 1N5X for xanthine oxidase) to identify binding interactions .
- Mutagenesis validation : Engineer enzyme active-site mutations (e.g., Glu802 in xanthine oxidase) to confirm critical residues .
Q. How to resolve contradictions in spectral data interpretation (e.g., tautomerism or stereoisomerism)?
- Methodological Answer :
- Variable Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., hydrazone vs. azo forms) .
- DFT calculations : Compare computed NMR/IR spectra (Gaussian 09) with experimental data to assign configurations .
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column if asymmetric centers are suspected .
Q. What computational strategies predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .
- Pharmacophore mapping : Identify essential features (e.g., hydrazone moiety, purine core) for antioxidant or antitumor activity .
- ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks .
Q. How to validate target interactions using crystallography or spectroscopy?
- Methodological Answer :
- Co-crystallization : Soak purified enzyme (e.g., xanthine oxidase) with the compound (1–5 mM) and solve structure via SHELXD/SHELXL .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using a Biacore system .
- Fluorescence quenching : Monitor tryptophan emission changes in enzymes upon ligand binding .
Q. How to address stability issues in biological assays (e.g., hydrolysis or oxidation)?
- Methodological Answer :
- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, analyzing stability via HPLC .
- Protective additives : Use antioxidants (e.g., ascorbic acid) or serum albumin to stabilize solutions .
- Prodrug design : Modify labile groups (e.g., esterify hydroxyls) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
